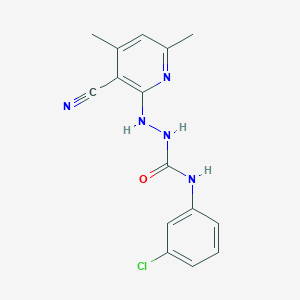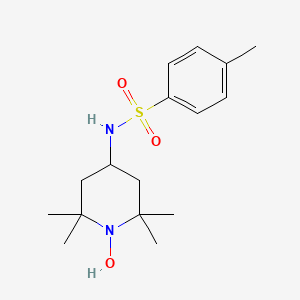![molecular formula C21H19Cl2NO4S B11505701 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate](/img/structure/B11505701.png)
4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate typically involves multiple steps:
-
Formation of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol
Starting Materials: 3,5-Dichloropyridine and 4-hydroxyphenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
-
Sulfonation
Starting Materials: 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol and 4-tert-butylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
- The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine atoms) on the pyridine ring.
-
Oxidation and Reduction
- The phenolic hydroxyl group can be oxidized to a quinone structure under strong oxidizing conditions.
- Reduction reactions can target the nitro groups if present in derivatives of this compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives if nitro groups are present.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Its structural properties make it suitable for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modifying their activity. The presence of electron-withdrawing groups can enhance its binding affinity to certain biological targets.
Catalysis: Acts as a ligand, stabilizing the transition state and facilitating the catalytic process.
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-Dichloropyridin-2-yl)oxy]phenol: Lacks the sulfonate group, making it less versatile in certain applications.
4-tert-Butylbenzenesulfonate: Lacks the pyridine moiety, which reduces its potential for coordination chemistry.
Uniqueness
4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both robust chemical properties and specific reactivity.
Properties
Molecular Formula |
C21H19Cl2NO4S |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C21H19Cl2NO4S/c1-21(2,3)14-4-10-18(11-5-14)29(25,26)28-17-8-6-16(7-9-17)27-20-19(23)12-15(22)13-24-20/h4-13H,1-3H3 |
InChI Key |
OUUWEHKSZORVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2-Chloro-phenyl)-2-thioxo-[1,3,4]oxadiazol-3-ylmethyl]-piperidine-4-carboxylic acid ethyl ester](/img/structure/B11505623.png)
![2,2,2-Trifluoroethyl 2-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11505627.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11505630.png)

![2-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide](/img/structure/B11505640.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11505647.png)
![methyl 2-({(Z)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B11505649.png)

![{4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11505657.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11505661.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11505667.png)
![Methyl 2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11505680.png)
![2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11505688.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11505700.png)
